Iron,cyanodicarbonyl-pi-cyclopentadienyl

Description

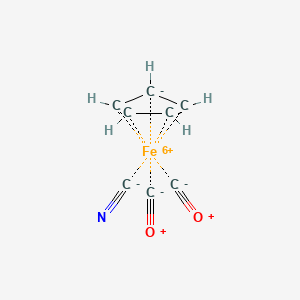

Iron,cyanodicarbonyl-pi-cyclopentadienyl (CpFe(CO)₂CN, where Cp = η⁵-cyclopentadienyl) is an organometallic complex featuring a central iron atom coordinated to a cyclopentadienyl ligand, two carbonyl (CO) groups, and a cyano (CN) ligand. This compound belongs to the broader class of cyclopentadienyl metal carbonyls, which are notable for their diverse reactivity and applications in catalysis and materials science. The cyano ligand introduces strong σ-donor and π-acceptor properties, influencing the electronic structure and reactivity of the complex .

Properties

Molecular Formula |

C8H5FeNO2+4 |

|---|---|

Molecular Weight |

202.98 g/mol |

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;iron(6+);cyanide |

InChI |

InChI=1S/C5H5.CN.2CO.Fe/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q2*-1;;;+6 |

InChI Key |

OGNOUGLKJJOONL-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Fe+6] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron, cyanodicarbonyl-pi-cyclopentadienyl typically involves the reaction of cyclopentadienyl iron dicarbonyl dimer with cyanide sources. One common method is the reaction of cyclopentadienyl iron dicarbonyl dimer with sodium cyanide in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of iron, cyanodicarbonyl-pi-cyclopentadienyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Iron, cyanodicarbonyl-pi-cyclopentadienyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The carbonyl and cyanide ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often involve phosphines, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction can produce iron(I) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Iron, cyanodicarbonyl-pi-cyclopentadienyl has a wide range of applications in scientific research:

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in bioinorganic chemistry studies.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which iron, cyanodicarbonyl-pi-cyclopentadienyl exerts its effects involves coordination to target molecules through its ligands. The iron center can undergo redox reactions, facilitating electron transfer processes. The carbonyl and cyanide ligands play crucial roles in stabilizing the compound and enabling its reactivity. Molecular targets include enzymes and other metalloproteins, where the compound can modulate their activity through coordination and redox interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare CpFe(CO)₂CN with structurally analogous complexes, focusing on ligand composition, metal centers, and reactivity.

2.1. Ligand Effects

CpCo(CO)I₂ (Cobalt, Diiododicarbonyl-pi-cyclopentadienyl)

- Structure : Replaces Fe with Co and CN with two iodide (I) ligands.

- Electronic Properties : Iodide ligands are weaker π-acceptors than CN, leading to a less electron-deficient metal center. This reduces oxidative stability but enhances susceptibility to ligand substitution reactions .

- Reactivity: CpCo(CO)I₂ demonstrates higher activity in C–H bond oxygenation due to iodide’s labile nature, whereas CpFe(CO)₂CN favors nucleophilic substitution at the cyano group .

CpFe(CO)₂(C(XR)YR)⁺ (Iron Carbene Complexes)

- Structure : Replaces CN with carbene ligands (e.g., dithiocarbene, C(SR)₂).

- Electronic Properties: Carbene ligands are stronger σ-donors than CN, increasing electron density at Fe and altering redox behavior.

- Reactivity : Carbene complexes exhibit enhanced electrophilicity, enabling rapid reactions with amines, whereas CpFe(CO)₂CN shows slower, more controlled nucleophilic attack .

2.2. Metal Center Variations

(C₄Me₄)Co(CO)₂I (Tetramethylcyclobutadiene Cobalt Complex)

- Structure : Substitutes Cp with a tetramethylcyclobutadiene ligand and Fe with Co.

- Steric Effects : The bulky C₄Me₄ ligand restricts access to the metal center, reducing catalytic activity compared to CpFe(CO)₂CN’s more open coordination sphere .

- Applications : Primarily used in stoichiometric organic transformations, unlike CpFe(CO)₂CN, which participates in catalytic cycles due to its balanced steric profile .

2.3. Reactivity and Stability

- Halogen Reactions : CpFe(CO)₂CN reacts with halogens (e.g., Cl₂) to form halogenated derivatives, similar to CpMo(CO)₃HgCl (molybdenum analog). However, the Fe center in CpFe(CO)₂CN shows lower oxidative stability than Mo or W analogs .

- Thermal Stability: The cyano ligand enhances thermal stability compared to iodo or carbene analogs, as evidenced by decomposition temperatures (CpFe(CO)₂CN: ~220°C vs. CpCo(CO)I₂: ~180°C) .

Data Table: Key Properties of CpFe(CO)₂CN and Analogs

| Compound Name | Formula | Metal | Ligands | Key Properties | Applications |

|---|---|---|---|---|---|

| Iron,cyanodicarbonyl-pi-Cp | CpFe(CO)₂CN | Fe | Cp, 2CO, CN | High thermal stability, moderate electrophilicity | Catalysis, ligand synthesis |

| Cobalt,diiododicarbonyl-pi-Cp | CpCo(CO)I₂ | Co | Cp, 2CO, 2I | Labile iodide ligands, high reactivity | Oxidative catalysis |

| Iron,dithiocarbene-pi-Cp | CpFe(CO)₂(C(SR)₂)⁺ | Fe | Cp, 2CO, dithiocarbene | Strong σ-donor, redox-active | Electrophilic alkylation |

| Tetramethylcyclobutadiene Co | (C₄Me₄)Co(CO)₂I | Co | C₄Me₄, 2CO, I | Sterically hindered, low catalytic turnover | Stoichiometric reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.